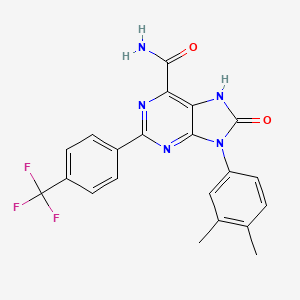

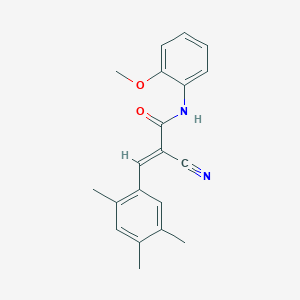

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The compound "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" is not directly mentioned in the provided papers, but similar pyrazole carbaldehydes have been synthesized using different methods. For instance, novel pyrazole carbaldehydes with a trifluoromethyl group were synthesized using the Vilsmeier-Haack reagent, as reported in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another method involved an electro-catalyzed multicomponent transformation in a green medium to produce pyrazole derivatives . Additionally, a simple procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles was described, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and properties of pyrazole carbaldehydes have been extensively studied. For example, the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a fluorophenyl pyrazole carbaldehyde were investigated both experimentally and theoretically . This study provides insights into the stability of the molecule, charge transfer, and potential sites for electrophilic and nucleophilic attacks, which could be relevant for understanding the structure of "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" .

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions to form different heterocyclic compounds. For instance, a pyrazole carbaldehyde was used as a precursor for the synthesis of a series of novel heterocycles . Another study reported the synthesis of a compound by the reaction of a pyrazole carbaldehyde with indane-1,3-dione . These reactions highlight the reactivity of the carbaldehyde group in pyrazole derivatives and suggest possible reactions that "3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can vary depending on their structure. Solvatochromic and single crystal studies have been conducted to determine the structure and photophysical properties of these compounds . Such studies are crucial for understanding how the properties of pyrazole carbaldehydes change in different environments and could provide a basis for analyzing the properties of the compound .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Applications

The study of heterocyclic compounds, including pyrazoles, is a significant area in organic chemistry, mainly due to their prevalence in numerous natural and synthetic compounds with various applications. One of the notable compounds in this class is 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. While the direct references to this specific compound are limited, insights can be drawn from the broader research surrounding the chemistry of pyrazole compounds and similar heterocyclic structures.

Synthesis and Reactivity:

- The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones makes them valuable as building blocks for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, and other heterocycles. The unique reactivity of these compounds under mild conditions is pivotal for generating various heterocyclic structures and dyes (Gomaa & Ali, 2020).

Catalytic Synthesis and Green Chemistry:

- Recent advances in the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlight the significance of green solvent media and the development of less toxic and promising reagents/catalysts. These principles align with green chemistry, and the methods benefit from the recyclability of many organocatalysts, providing a sustainable approach to synthesizing heterocyclic compounds (Kiyani, 2018).

Bioactive Heterocyclic Compounds:

- Heterocyclic scaffolds like pyranopyrimidines, explored for their medicinal and pharmaceutical applications, highlight the broad applicability of these structures. The review of synthetic pathways employing diverse catalysts underscores the significance of heterocyclic compounds in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).

Chemical Inhibitors and Drug Metabolism:

- The role of chemical inhibitors in modulating the activity of Cytochrome P450 isoforms is crucial in drug metabolism, highlighting the importance of selectivity in pharmaceutical applications. The understanding of specific inhibitors and their interaction with different CYP isoforms is vital for predicting drug-drug interactions and ensuring drug safety (Khojasteh et al., 2011).

Antifungal Applications:

- The study of small molecules against pathogens like Fusarium oxysporum highlights the importance of understanding the structure–activity relationship (SAR) and pharmacophore site predictions for designing targeted molecules with antifungal properties (Kaddouri et al., 2022).

Synthetic Strategies for Anticancer Agents:

- The exploration of pyrazoline derivatives for the development of new anticancer agents showcases the potential of heterocyclic compounds in therapeutic applications. The review of synthetic strategies and biological activities found in pyrazoline derivatives emphasizes their significance in drug discovery and the potential for dynamic applications (Ray et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTDHTBBCZAJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)

![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)

![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)